
6-Amino-4-chloro-2-methylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-chloro-2-methylbenzothiazole is a heterocyclic compound with the molecular formula C8H7ClN2S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of amino, chloro, and methyl groups on the benzothiazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-2-methylbenzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-amino-4-chlorobenzothiazole with methyl iodide under basic conditions. Another method includes the reaction of 2-amino-4-chlorobenzothiazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide. These reactions typically require refluxing in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to achieve good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloro-2-methylbenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzothiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Condensation Reagents: Such as aldehydes and ketones for condensation reactions
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, Schiff bases, and other heterocyclic compounds. These products often exhibit enhanced biological activities and are of interest in medicinal chemistry and materials science .
Scientific Research Applications
6-Amino-4-chloro-2-methylbenzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide .
Mechanism of Action
The mechanism of action of 6-Amino-4-chloro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact mechanism of action depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-Amino-4-chloro-2-methylbenzothiazole include:
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-4-chlorobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-bromobenzothiazole
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the benzothiazole ring, which enhances its reactivity and potential for various chemical transformations. This unique structure allows for the synthesis of a wide range of derivatives with diverse biological activities and applications .
Properties
Molecular Formula |
C8H7ClN2S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |
InChI Key |
NVDLLJFWQWNDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


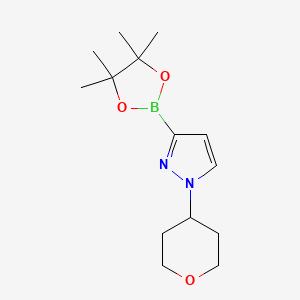

![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)
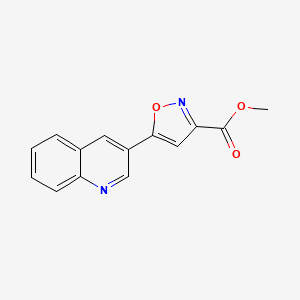
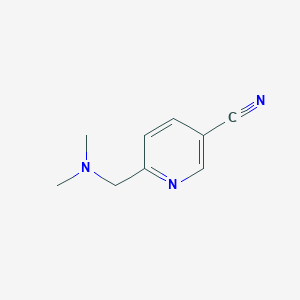
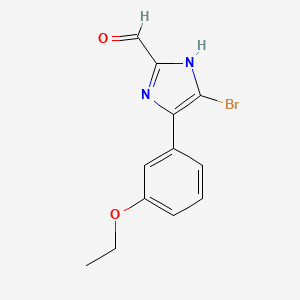


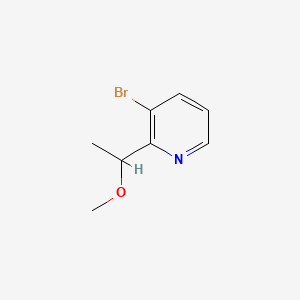



![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
